molecular formula C33H32N4O3S3 B2474898 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 681183-98-2

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2474898
CAS RN: 681183-98-2
M. Wt: 628.82
InChI Key: JBKLBISDNLPOGE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C33H32N4O3S3 and its molecular weight is 628.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Researchers have synthesized and evaluated various heterocyclic carboxamides, including those related to the chemical structure , for their potential as antipsychotic agents. These compounds were examined for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as for their in vivo efficacy in antagonizing apomorphine-induced climbing response in mice. Two derivatives demonstrated potent in vivo activities, suggesting the potential of such compounds in antipsychotic therapy (Norman et al., 1996).

Synthesis of Bioactive Molecules for Biological and Pharmacological Screening

In a study focusing on the synthesis of bioactive molecules, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were created for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activity screenings. This demonstrates the versatility of such compounds in pharmacological research and their potential applications in developing new therapeutic agents (Patel et al., 2009).

Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides, including structures similar to the query compound, have shown a wide range of pharmacological activities, such as antibacterial and antitumor effects. The recent advancements in designing sulfonamide hybrids incorporating various organic compounds highlight the compound's relevance in developing new therapeutic agents (Ghomashi et al., 2022).

Synthesis, Characterization, and Evaluation of N-[Benzothiazol-2-yl]-ω-[Dihydroisoquinolin-2(1H)-yl]alkanamides

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and showed significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This research underscores the potential of structurally similar compounds in therapeutic applications, emphasizing their diverse biological activities (Zablotskaya et al., 2013).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O3S3/c1-21(2)36-17-16-26-29(20-36)42-33(30(26)32-34-27-9-5-6-10-28(27)41-32)35-31(38)23-11-13-25(14-12-23)43(39,40)37-18-15-22-7-3-4-8-24(22)19-37/h3-14,21H,15-20H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKLBISDNLPOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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